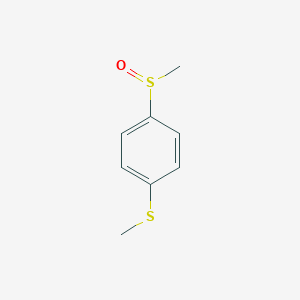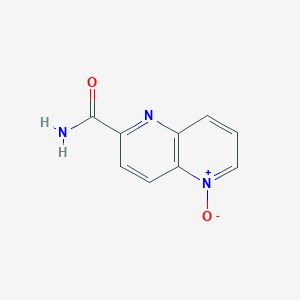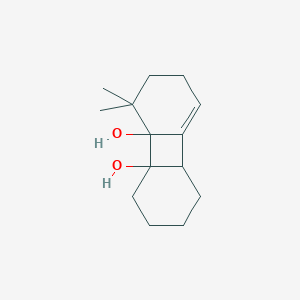
5,5-Dimethyl-1,2,3,4,5,6,7,8b-octahydrobiphenylene-4a,4b-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-1,2,3,4,5,6,7,8b-octahydrobiphenylene-4a,4b-diol: is an organic compound with a complex structure that includes multiple rings and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-1,2,3,4,5,6,7,8b-octahydrobiphenylene-4a,4b-diol typically involves multiple steps, including the formation of the biphenylene core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the biphenylene core through cyclization of appropriate precursors.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl groups in 5,5-Dimethyl-1,2,3,4,5,6,7,8b-octahydrobiphenylene-4a,4b-diol can undergo oxidation to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated, nitrated, or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: Potential use in the synthesis of novel materials with unique properties.
Biology:
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Drug Development: Exploration of its pharmacological properties for therapeutic applications.
Medicine:
Antioxidant Properties: Investigation of its potential as an antioxidant agent.
Anti-inflammatory Properties: Research into its ability to reduce inflammation.
Industry:
Polymer Production: Use as a monomer or additive in the production of polymers.
Coatings and Adhesives: Application in the formulation of coatings and adhesives with enhanced properties.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-1,2,3,4,5,6,7,8b-octahydrobiphenylene-4a,4b-diol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups may form hydrogen bonds with active sites, leading to inhibition or activation of specific pathways. The compound’s unique structure allows it to fit into binding pockets of target molecules, modulating their activity.
Comparaison Avec Des Composés Similaires
- 4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
Comparison:
- Structural Differences: While similar compounds may share some structural features, 5,5-Dimethyl-1,2,3,4,5,6,7,8b-octahydrobiphenylene-4a,4b-diol has a unique arrangement of rings and hydroxyl groups.
- Chemical Properties: The presence of hydroxyl groups in specific positions may confer unique reactivity and interaction with other molecules.
- Applications: The compound’s unique structure may make it more suitable for certain applications, such as enzyme inhibition or material science, compared to similar compounds.
Propriétés
Numéro CAS |
65490-83-7 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
5,5-dimethyl-2,3,4,6,7,8b-hexahydro-1H-biphenylene-4a,4b-diol |
InChI |
InChI=1S/C14H22O2/c1-12(2)8-5-7-11-10-6-3-4-9-13(10,15)14(11,12)16/h7,10,15-16H,3-6,8-9H2,1-2H3 |
Clé InChI |
SSYLWFRDJHNZEL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC=C2C1(C3(C2CCCC3)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[4-[Bis[2-(2-chloroethylsulfonyl)ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B14470810.png)
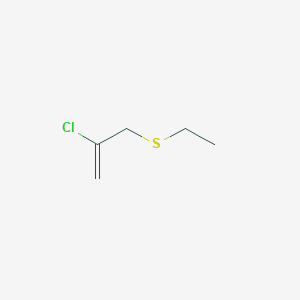
![2-Bromo-1-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B14470833.png)

![N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14470850.png)
![4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate](/img/structure/B14470858.png)
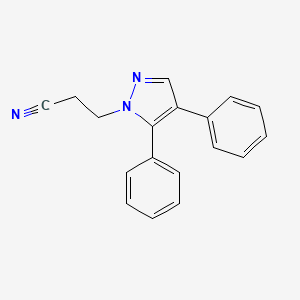

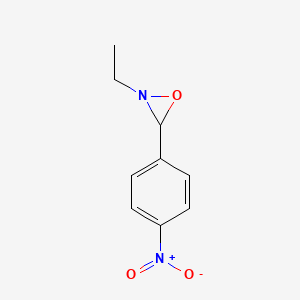
![1-Methyl-4-[(triethoxysilyl)methyl]piperazine](/img/structure/B14470878.png)
